4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid
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Overview
Description
4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C16H15NO5 It is characterized by the presence of a benzoic acid moiety linked to a methoxyphenoxy group through an acetylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid typically involves the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with 4-aminobenzoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetylamino bridge can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of 4-{[(4-Hydroxyphenoxy)acetyl]amino}benzoic acid.
Reduction: Formation of 4-{[(4-Methoxyphenoxy)ethanol]amino}benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid: Similar structure but with a formyl group instead of a methoxy group.
4-{[(4-Methylphenoxy)acetyl]amino}benzoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C16H15NO5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-21-13-6-8-14(9-7-13)22-10-15(18)17-12-4-2-11(3-5-12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
FZFMSNAQRSCEPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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